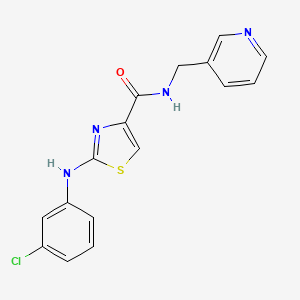

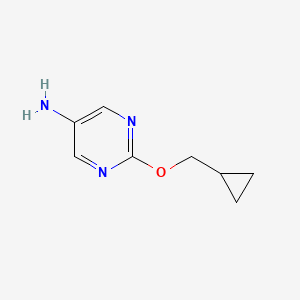

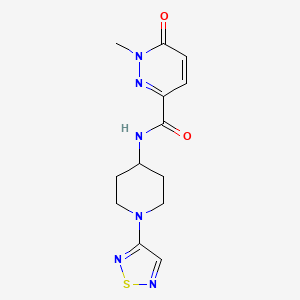

2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various properties, including their molecular structure, synthesis methods, and potential biological activities. Although the specific compound is not directly reported in the provided papers, similar compounds with chlorophenyl and pyridine moieties have been investigated.

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorinated aromatic amines with other reactants to form complex structures. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimal conditions, yielding a high purity product . This suggests that the synthesis of the compound would likely involve similar chlorinated reactants and careful optimization of reaction conditions to achieve a high yield and purity.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical calculations. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was elucidated using FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, revealing its crystallization in the orthorhombic space group and the presence of asymmetric molecules in the unit cell . Density Functional Theory (DFT) calculations were used to correlate the experimental data with theoretical models, providing insights into the electronic properties and molecular geometry . This indicates that a similar approach could be used to analyze the molecular structure of 2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their electronic properties, such as the Frontier molecular orbitals (HOMO and LUMO) and Molecular Electrostatic Potential maps. These properties can indicate how the compound might engage in further chemical reactions, such as forming hydrogen bonds or undergoing conjugative interactions . The presence of chloro and amino groups in the structure suggests potential reactivity that could be exploited in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole exhibited a specific UV absorption peak and a significant first-order hyperpolarizability, suggesting potential applications as Non-Linear Optical (NLO) material . The presence of similar functional groups in the compound of interest implies that it may also possess unique optical and electronic properties, which could be relevant for various applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound 2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide and its derivatives have been synthesized and evaluated for various biological activities. For instance, novel arylazothiazole disperse dyes containing selenium, synthesized through condensation reactions, have shown significant antioxidant, antitumor, and antimicrobial activities. These compounds have been applied for dyeing polyester fabrics, suggesting their utility in creating sterile or biologically active fabrics for various applications (Khalifa et al., 2015).

Anticancer and Antimicrobial Evaluation

Derivatives based on the thiazole moiety have been synthesized and assessed for their antimicrobial activities. For example, new two-amino-4-(4-chlorophenyl) thiazole derivatives have been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains, showing moderate to high activity. Computational studies using density functional theory (DFT) have also been conducted to calculate thermodynamic parameters, supporting the antimicrobial efficacy of these compounds (Kubba & Hameed, 2018).

Antiproliferative and Kinase Inhibition

Substituted benzamides, including derivatives similar to the compound , have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant antiproliferative activity against various cancer cell lines and in vivo efficacy in human cancer models. These findings highlight the potential of such compounds in cancer therapy (Borzilleri et al., 2006).

Antimicrobial and Antifungal Activities

New pyridine derivatives, including those structurally related to 2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, have been synthesized and shown variable antimicrobial activities. The in vitro screening of these compounds against bacteria and fungi suggests their potential in developing new antimicrobial agents (Patel et al., 2011).

Dual Src/Abl Kinase Inhibition

Compounds with a thiazole-5-carboxamide moiety have been explored for their dual inhibition of Src/Abl kinases, showing excellent antiproliferative activity against both hematological and solid tumor cell lines. The oral activity of these inhibitors in preclinical models of chronic myelogenous leukemia (CML) indicates their potential as therapeutic agents for oncology indications (Lombardo et al., 2004).

Eigenschaften

IUPAC Name |

2-(3-chloroanilino)-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS/c17-12-4-1-5-13(7-12)20-16-21-14(10-23-16)15(22)19-9-11-3-2-6-18-8-11/h1-8,10H,9H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEUGGPFTCYZSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)

![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)

![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)

![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)

![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2503560.png)